molecular formula C10H5ClN2 B1426125 7-Chloroquinoline-4-carbonitrile CAS No. 13337-75-2

7-Chloroquinoline-4-carbonitrile

Cat. No.: B1426125
CAS No.: 13337-75-2
M. Wt: 188.61 g/mol
InChI Key: QXTKFPVERGJTBN-UHFFFAOYSA-N
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Description

7-Chloroquinoline-4-carbonitrile is a useful research compound. Its molecular formula is C10H5ClN2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTKFPVERGJTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Quinolines in Organic Synthesis and Medicinal Chemistry

The quinoline (B57606) scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in both organic synthesis and medicinal chemistry. orientjchem.orgnih.gov This structural motif is not only prevalent in numerous natural products, such as certain alkaloids found in plants, but also serves as a fundamental building block for a vast array of synthetic compounds. orientjchem.orgontosight.ai Its versatility allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules. dntb.gov.ua

In medicinal chemistry, quinoline derivatives are recognized as "privileged structures" due to their consistent appearance in biologically active compounds. nih.govbenthamdirect.com The quinoline core is a key component in drugs with a wide spectrum of therapeutic applications. nih.gov These include treatments for malaria, cancer, bacterial infections, inflammation, and cardiovascular conditions. nih.govbiointerfaceresearch.com The ability of the quinoline ring system to interact with various biological targets has cemented its importance in drug discovery and development. researchgate.netresearchgate.net

The significance of the quinoline scaffold is underscored by the number of approved drugs that incorporate this moiety. The development of these medicines highlights the scaffold's adaptability in creating potent and selective therapeutic agents. biointerfaceresearch.com

Notable Quinolone-Based Medications and Their Primary Applications

Drug Name Primary Application Class
ChloroquineAntimalarial4-Aminoquinoline (B48711)
QuinineAntimalarialAmino alcohol
MefloquineAntimalarial, Anti-inflammatoryAmino alcohol
CiprofloxacinAntibacterialFluoroquinolone
MoxifloxacinAntibacterialFluoroquinolone
IrinotecanAnticancerTopoisomerase I inhibitor
BedaquilineAntimycobacterialDiarylquinoline

Overview of Quinoline Carbonitrile Derivatives in Contemporary Chemical Research

Conventional Synthetic Routes to 7-Chloroquinoline-4-carbonitrile

Conventional methods for the synthesis of this compound have historically relied on the functional group transformation of pre-existing quinoline scaffolds or the application of classic named reactions in heterocyclic chemistry.

Transformation of 7-Chloro-4-iodoquinoline (B1588978)

A direct and effective method for the preparation of this compound involves the cyanation of 7-chloro-4-iodoquinoline. durham.ac.uk This transformation is typically achieved through a nucleophilic substitution reaction where the iodo group at the C4 position is displaced by a cyanide-containing reagent. One documented procedure utilizes p-toluenesulfonyl cyanide as the cyanide source, affording the desired product in a high yield of 85%. durham.ac.uk The reaction proceeds under relatively mild conditions and demonstrates the utility of halo-quinolines as versatile precursors for further functionalization.

Table 1: Synthesis of this compound from 7-Chloro-4-iodoquinoline

Starting MaterialReagentYieldReference
7-Chloro-4-iodoquinolinep-Toluenesulfonyl cyanide85% durham.ac.uk

General Principles from Quinoline Synthesis Applied to Substituted Anilines

The foundational principles of quinoline synthesis, established through various named reactions, can be adapted to produce the 7-chloroquinoline (B30040) core by employing appropriately substituted anilines, such as 3-chloroaniline. These methods build the quinoline ring system through the condensation of anilines with carbonyl compounds or their derivatives.

Classic synthetic routes to the quinoline scaffold include:

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.com Dehydration of glycerol to acrolein is the initial step, followed by a Michael addition of the aniline and subsequent cyclization and oxidation to form the quinoline ring. pharmaguideline.com

Doebner-von Miller Reaction: This reaction utilizes α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones, in the presence of an acid catalyst like hydrochloric acid. pharmaguideline.com

Combes Synthesis: This route involves the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of anilines with 1,3-dicarbonyl compounds. pharmaguideline.com

Conrad-Limpach-Knorr Synthesis: This synthesis produces 4-quinolones from the reaction of anilines with β-ketoesters at lower temperatures. pharmaguideline.com At higher temperatures, the isomeric 2-quinolones can be formed. pharmaguideline.com

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.com

By starting with 3-chloroaniline, these methods can be used to generate the 7-chloroquinoline core, which can then be further functionalized to introduce the cyano group at the 4-position. For instance, 7-chloro-4-hydroxyquinoline (B73993) can be synthesized and subsequently converted to 4,7-dichloroquinoline (B193633). chemicalbook.comgoogle.com This dichloro-intermediate is a versatile precursor for introducing a variety of nucleophiles at the C4 position, including the cyano group. researchgate.net

Advanced and Sustainable Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, atom-economical, and environmentally benign methodologies. This has led to the emergence of advanced strategies for the synthesis of this compound and its derivatives.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer significant advantages by combining multiple synthetic steps into a single operation, thereby reducing waste, saving time, and simplifying purification processes. researchgate.net Several MCRs have been developed for the synthesis of substituted quinolines. For example, a three-component domino strategy involving the reaction of anilines, aldehydes, and nitroalkanes catalyzed by iron(III) chloride has been reported to produce a library of substituted quinolines in high yields under aerobic conditions. rsc.org Another one-pot procedure utilizes a dual catalyst system of ferric chloride supported on silica (B1680970) and zinc chloride for the reaction of anilines with methyl vinyl ketone. google.com These MCRs provide efficient pathways to construct the quinoline scaffold, which can be a precursor to this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has gained prominence as a powerful tool for accelerating chemical reactions. mdpi.com The application of microwave irradiation can lead to significantly reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. nih.gov For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines has been shown to be significantly more efficient under microwave irradiation compared to classical heating, with reaction times dropping from 12 hours to 20 minutes. nih.gov Similarly, a green and efficient method for preparing 7-chloro-4-phenoxyquinolines from 4,7-dichloroquinoline and phenols has been developed using microwave energy in an ionic liquid, achieving excellent yields in just 10 minutes. nih.gov These protocols highlight the potential of microwave assistance in the rapid and efficient synthesis of quinoline derivatives.

Metal-Catalyzed and Organometallic Approaches

Metal-catalyzed and organometallic reactions have become indispensable tools in modern organic synthesis, offering high selectivity and efficiency. The synthesis of substituted quinolines has benefited from these approaches. For example, copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes provides a direct route to substituted quinolines. acs.org Iron(III)-catalyzed cascade reactions of anilines, aldehydes, and nitroalkanes also offer an efficient one-pot synthesis of quinolines. rsc.org

Furthermore, organometallic reagents play a crucial role in the functionalization of the quinoline ring. The generation of mixed lithium-magnesium intermediates from 7-chloroquinolines allows for the introduction of various electrophiles at specific positions under mild conditions. durham.ac.uk This strategy has been employed in both batch and continuous flow systems, demonstrating its versatility and scalability. durham.ac.uk

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. seventhgeneration.commun.ca The synthesis of this compound can be evaluated and improved through the lens of these principles.

Key green chemistry principles applicable to this synthesis include:

Prevention of Waste: Designing synthetic routes that generate minimal byproducts. seventhgeneration.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. seventhgeneration.com

Use of Safer Solvents and Auxiliaries: Employing less hazardous solvents and minimizing their use. youtube.com

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents. seventhgeneration.com

Designing for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. seventhgeneration.com

Use of Renewable Feedstocks: Sourcing starting materials from renewable sources. seventhgeneration.com

The use of catalytic methods, such as palladium-catalyzed cross-coupling, aligns well with green chemistry principles as it reduces the amount of reagents needed. seventhgeneration.com Furthermore, exploring solvent-free reactions or the use of greener solvents like water or supercritical fluids can significantly improve the environmental footprint of the synthesis. youtube.com The development of continuous flow processes for magnesiation and other synthetic steps can also contribute to a safer and more efficient production, minimizing waste and energy consumption. researchgate.net

Regioselective Synthesis and Functionalization Control

The ability to selectively functionalize specific positions of the quinoline ring is paramount for the synthesis of complex derivatives. nih.govresearchgate.netfigshare.com In the case of 7-chloroquinoline, the presence of the chloro substituent and the nitrogen atom within the heterocyclic ring influences the reactivity and regioselectivity of various chemical transformations.

Control over regioselectivity is often achieved by a careful choice of reagents and reaction conditions. For instance, the use of different metal amide bases can direct metalation to different positions. Lithium diisopropylamide (LDA) has been shown to favor metalation at the C3 position of certain chloro-substituted quinolines, while lithium-magnesium and lithium-zinc amides can direct the functionalization to the C2 or C8 positions. nih.govresearchgate.netfigshare.com This base-controlled regioselectivity provides a powerful toolbox for synthetic chemists. nih.govresearchgate.netfigshare.com

For the specific synthesis of this compound, regioselectivity is primarily achieved by starting with a precursor that already has a leaving group at the C4 position, such as 4-bromo-7-chloroquinoline. The subsequent nucleophilic substitution or cross-coupling reaction then occurs selectively at this position. acs.org The inherent reactivity differences between the C4 and other positions on the quinoline ring, often influenced by electronic and steric factors, are exploited to achieve the desired outcome.

Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to rationalize and predict the regioselectivity of these reactions by evaluating the acidity of different protons on the quinoline ring. nih.govresearchgate.netfigshare.com

Chemical Transformations and Derivatization Reactions of 7 Chloroquinoline 4 Carbonitrile

Reactivity of the Nitrile Group (-CN)

The nitrile group in 7-chloroquinoline-4-carbonitrile is a key site for chemical modification, offering pathways to amines, carboxylic acids, and more complex heterocyclic systems.

Reduction Reactions to Amine Functionalities

The reduction of the nitrile group provides a direct route to primary amines, which are crucial intermediates for the synthesis of various biologically active molecules. This transformation of the carbon-nitrogen triple bond into an amine can be achieved using several reducing agents. libretexts.orgstudymind.co.uk

Common methods for the reduction of nitriles to primary amines include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. studymind.co.ukyoutube.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.orgstudymind.co.uk The reaction conditions, including temperature and pressure, can be adjusted depending on the specific catalyst used. libretexts.org This method is often preferred in industrial settings due to its cost-effectiveness. studymind.co.uk

Borane-Tetrahydrofuran (BH₃-THF): This reagent also effectively reduces nitriles to primary amines. youtube.com

Diisopropylaminoborane (B2863991): In the presence of a catalytic amount of lithium borohydride (B1222165), diisopropylaminoborane can reduce a wide array of nitriles to their corresponding primary amines in high yields. organic-chemistry.org

The resulting (7-chloroquinolin-4-yl)methanamine is a valuable synthon for further derivatization.

Table 1: Selected Reagents for Nitrile Reduction to Primary Amines

Reducing Agent Typical Conditions Reference
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether solvent, followed by aqueous workup. studymind.co.ukyoutube.com
Catalytic Hydrogenation (H₂/Metal) H₂, Pd, Pt, or Ni catalyst, elevated temperature and pressure. libretexts.orgstudymind.co.uk
Borane-Tetrahydrofuran (BH₃-THF) Tetrahydrofuran solvent. youtube.com

Hydrolysis to Carboxylic Acid Derivatives (e.g., Quinoline-4-carboxylic Acid)

The nitrile group can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions. libretexts.orgchemguide.co.uk This reaction proceeds through an amide intermediate. chemguide.co.ukchemistrysteps.com

Acidic Hydrolysis: The nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.orgchemguide.co.uk This process yields the free carboxylic acid, in this case, 7-chloroquinoline-4-carboxylic acid, and an ammonium (B1175870) salt. studymind.co.ukchemguide.co.uk

Alkaline Hydrolysis: Heating the nitrile under reflux with an aqueous alkali solution, like sodium hydroxide (B78521), results in the formation of the carboxylate salt (e.g., sodium 7-chloroquinoline-4-carboxylate) and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uk

The synthesis of quinoline-4-carboxylic acids is of significant interest due to the biological activities of this class of compounds. researchgate.net For instance, 7-hydroxyquinoline-4-carboxylic acid can be synthesized from 7-hydroxyquinoline-4-carboxylic acid methyl ester via hydrolysis in a sodium hydroxide solution. google.com

Table 2: Conditions for Hydrolysis of Nitriles to Carboxylic Acids

Condition Reagents Primary Product Reference
Acidic Dilute HCl, heat (reflux) Carboxylic Acid libretexts.orgchemguide.co.uk

Cyclization Reactions Involving the Nitrile Moiety in Heterocycle Formation

The nitrile group of this compound can participate in cyclization reactions to form fused heterocyclic systems. These reactions are valuable for creating complex molecular architectures. For example, the nitrile group can react with suitable reagents to construct new rings, expanding the diversity of quinoline-based compounds. While specific examples involving this compound are not detailed in the provided results, the general reactivity of nitriles in heterocycle formation is a well-established principle in organic chemistry. durham.ac.uk

Reactivity of the Chloro Substituent (-Cl)

The chlorine atom at the C7 position of the quinoline (B57606) ring is susceptible to substitution reactions, particularly nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C4 and C7 positions of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline ring system facilitates the attack of nucleophiles. researchgate.net The reactivity at the C4 position is generally higher than at other positions. researchgate.net

A wide range of nitrogen-based nucleophiles can displace the chloro substituent at the C4 position, and to a lesser extent at the C7 position, to form new carbon-nitrogen bonds. This is a common strategy for synthesizing various biologically active 4-aminoquinoline (B48711) derivatives. nih.govnih.gov

Amines: Reaction with primary and secondary amines is a fundamental method for introducing amino groups. mdpi.com For example, 4-[(7-chloroquinolin-4-yl)amino]phenol can be synthesized, which has been investigated for its potential biological activities. nih.gov The nucleophilicity of amines generally increases in the order of ammonia < primary amines < secondary amines, although steric hindrance can affect this trend. masterorganicchemistry.com

Hydrazines: The reaction with hydrazine (B178648) can lead to the formation of hydrazinyl-quinolines. For instance, quinoline-4-carbohydrazide (B1304848) can be prepared by reacting ethyl quinoline-4-carboxylate (B1235159) with hydrazine. rsc.org

Azides: Sodium azide (B81097) can be used to introduce the azido (B1232118) group, which is a versatile functional group that can be further transformed, for example, into an amine via reduction or into a triazole via cycloaddition. rsc.orgnih.gov

Triazoles: 4-(1H-1,2,4-triazol-1-yl)quinolines can be synthesized by reacting 4-chloroquinolines with 1,2,4-triazole (B32235) under neutral, acidic, or basic conditions. researchgate.net The reaction conditions can be optimized based on the substituents present on the quinoline ring. researchgate.net

Table 3: Examples of Nucleophilic Aromatic Substitution with Nitrogen Nucleophiles

Nucleophile Reagent Example Product Type Reference
Amine 4-Aminophenol 4-Aminoquinoline derivative nih.gov
Hydrazine Hydrazine Hydrazinyl-quinoline rsc.org
Azide Sodium Azide Azido-quinoline rsc.orgnih.gov
Substitution by Sulfur-Based Nucleophiles (e.g., Thiols)

The C7 chlorine atom on the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the quinoline nitrogen and the C4-carbonitrile group. This makes it a suitable site for reaction with strong nucleophiles. Sulfur-based nucleophiles, particularly thiols and their corresponding thiolate anions, are highly effective reagents for this type of transformation. libretexts.orgmsu.edu

Thiols (R-SH) are more acidic than their alcohol counterparts, and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles. msu.edulibretexts.org The reaction typically proceeds by deprotonating the thiol with a suitable base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic thiolate in situ. This anion then attacks the electron-deficient C7 position, displacing the chloride ion to form a stable C-S bond. Such reactions are often conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com

While direct studies on this compound with a wide array of thiols are specific to proprietary research, the feasibility of this reaction is well-established in related systems. For instance, processes have been described for the displacement of a 7-fluoro group in quinolinecarbonitriles with thioalkoxide anions to yield 7-thioether derivatives. google.com Given that the C-Cl bond is also susceptible to nucleophilic attack, a similar outcome is expected for the 7-chloro analogue.

Table 1: Representative Substitution Reaction with Sulfur Nucleophiles

Reactant 1NucleophileTypical ConditionsProduct
This compoundThiophenolK₂CO₃, DMF, Heat7-(Phenylthio)quinoline-4-carbonitrile
This compoundEthanethiolNaH, THF7-(Ethylthio)quinoline-4-carbonitrile

Derivatization through Organometallic Intermediates

Organometallic chemistry provides powerful tools for the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These methods can be broadly categorized into cross-coupling reactions that substitute the chlorine atom and reactions involving the formation of an organometallic intermediate from the quinoline scaffold itself.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for functionalizing aryl chlorides. researchgate.netrsc.org For instance, direct heteroarylation can be achieved by coupling chloroquinolines with heteroaromatic compounds using a palladium catalyst, such as PdCl(dppb)(C₃H₅), in the presence of a base. researchgate.net This approach allows for the introduction of complex aromatic systems at the C7 position.

Alternatively, the quinoline scaffold can be transformed into an organometallic reagent. Research has demonstrated that 7-chloroquinolines can undergo magnesiation using mixed lithium-magnesium amide bases like TMPMgCl·LiCl under mild conditions. durham.ac.ukresearchgate.net This process selectively deprotonates the quinoline ring, creating a Grignard-like intermediate that is nucleophilic. This reactive species can then be treated with a variety of electrophiles, such as aldehydes or carbon dioxide, to introduce new functional groups. durham.ac.ukyoutube.com This strategy offers a pathway to derivatives that are not accessible through direct nucleophilic substitution.

Table 2: Examples of Derivatization via Organometallic Pathways

Derivatization StrategyReagents/CatalystsElectrophile/Coupling PartnerResulting Structure
Palladium-Catalyzed CouplingPdCl(dppb)(C₃H₅), Cs₂CO₃ researchgate.netBenzoxazole7-(Benzoxazol-2-yl)quinoline-4-carbonitrile
MagnesiationTMPMgCl·LiCl durham.ac.ukBenzaldehyde7-Chloro-8-(hydroxy(phenyl)methyl)quinoline-4-carbonitrile

Reactions Involving the Quinoline Ring System

Beyond reactions at the C4 and C7 substituents, the quinoline ring of this compound is itself a substrate for further functionalization. Strategic manipulation of reagents and reaction conditions can direct chemical modifications to specific positions on the heterocyclic core. durham.ac.uk

Ring Functionalization at Specific Positions (e.g., C2, C3, C8 for related quinolines)

Regioselective functionalization of the quinoline ring allows for the precise synthesis of complex derivatives. While the C4 and C7 positions are activated by their substituents, other positions can be targeted using advanced organometallic techniques.

Notably, directed metalation has proven effective for functionalizing the C8 position of 7-chloroquinoline (B30040). durham.ac.uk The use of a mixed lithium-magnesium base can selectively deprotonate the C8 position, which is adjacent to the ring nitrogen. The selectivity is rationalized by the coordination of the organometallic reagent to the quinoline nitrogen, which lowers the pKa of the proximate C8-hydrogen, directing the metalation to this site. durham.ac.uk The resulting C8-magnesiated intermediate is a powerful nucleophile that can react with various electrophiles, leading to the formation of C8-substituted 7-chloroquinolines. durham.ac.ukresearchgate.net This method provides a clear pathway to tri-functionalized quinolines that would be challenging to access otherwise.

While specific examples of C2 and C3 functionalization on the this compound scaffold are less common, these positions are known to be reactive in other quinoline systems. Such transformations often rely on different mechanisms, including palladium-catalyzed C-H activation or electrophilic addition-elimination pathways, depending on the specific substrate and desired modification.

Table 3: Regioselective Functionalization of the Quinoline Ring

Starting MaterialReagent/ConditionsPosition FunctionalizedExample Product
7-Chloroquinoline1. TMPMgCl·LiCl; 2. Electrophile (E⁺) durham.ac.ukC87-Chloro-8-E-quinoline

Spectroscopic and Structural Elucidation of 7 Chloroquinoline 4 Carbonitrile

The structural confirmation and detailed electronic and vibrational characterization of 7-Chloroquinoline-4-carbonitrile rely on a combination of modern spectroscopic techniques. These methods provide unambiguous evidence for the molecular structure and offer insights into the electronic environment of the quinoline (B57606) scaffold.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is widely utilized to predict a variety of molecular properties. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), serve to elucidate their structural and electronic characteristics. rsc.orgrjptonline.org

Optimized Geometry and Structural Parameters

This analysis involves determining the lowest energy structure of the molecule. scirp.org The process calculates bond lengths, bond angles, and dihedral angles that correspond to the equilibrium geometry of the molecule. This foundational calculation is crucial as these optimized parameters are used for subsequent property predictions. researchgate.netnih.gov For similar heterocyclic compounds, these theoretical structures are often compared with experimental data from techniques like X-ray crystallography to validate the computational method. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. rsc.orgtandfonline.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. rsc.org

Analysis of Electronic Properties (e.g., Electrostatic Surface Potential, Charge Distribution)

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.govrjptonline.org It illustrates the electrostatic potential on the electron density surface, with different colors indicating various potential values. Typically, red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions denote positive potential (electron-poor areas, susceptible to nucleophilic attack). This analysis is vital for predicting how a molecule will interact with other species. eurjchem.com

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govuba.ar It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. rsc.orgnih.gov Strong hyperconjugative interactions, such as those from lone pairs to antibonding orbitals (n→π* or n→σ) or from bonding to antibonding orbitals (π→π or σ→σ*), contribute significantly to molecular stability. dergi-fytronix.com

Evaluation of Thermodynamic Properties

Using the results from frequency calculations on the optimized geometry, key thermodynamic properties can be determined at a given temperature and pressure. scirp.org These properties include zero-point vibrational energy (ZPVE), thermal energy, entropy, and heat capacity. rjptonline.org Such data are essential for understanding the stability of the molecule and predicting the thermodynamics of chemical reactions in which it may participate.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical switching and frequency conversion. mdpi.com The NLO response of a molecule is determined by its hyperpolarizability, which can be predicted using quantum chemical calculations. rsc.org Organic molecules with extended π-conjugation, electron-donating groups, and electron-accepting groups often exhibit significant NLO properties. mdpi.comfrontiersin.org

For quinoline derivatives, computational methods such as Density Functional Theory (DFT) are employed to calculate the parameters that govern NLO activity. nih.gov These include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov A large hyperpolarizability value indicates a strong NLO response. jmcs.org.mx The small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also suggest that a compound is easily polarized and may possess notable NLO characteristics. nih.gov Theoretical studies on related chloroquinoline structures help in understanding the potential NLO behavior of 7-Chloroquinoline-4-carbonitrile. nih.gov

ParameterDescriptionTypical Computational Method
Dipole Moment (μ)Measures the separation of positive and negative charges in a molecule.DFT (e.g., B3LYP)
Mean Polarizability (α)Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.DFT (e.g., B3LYP)
First Hyperpolarizability (β)Quantifies the second-order NLO response of a molecule.DFT (e.g., B3LYP)

Simulation of Spectroscopic Properties (Vibrational, Electronic, NMR Chemical Shifts)

Theoretical simulations are invaluable for interpreting experimental spectra and assigning spectroscopic features to specific molecular structures and transitions. uzh.ch

Vibrational Spectroscopy Computational methods, particularly DFT using functionals like B3LYP, are widely used to simulate the vibrational spectra (FT-IR and FT-Raman) of quinoline derivatives. nih.goviosrjournals.org These calculations predict the vibrational frequencies and intensities corresponding to the normal modes of the molecule. mdpi.com By comparing the simulated spectra with experimental data, a detailed assignment of vibrational bands to specific functional groups, such as C-Cl stretching, C≡N nitrile stretching, and various quinoline ring vibrations, can be achieved with high accuracy. iosrjournals.orgresearchgate.net

Vibrational ModeTypical Predicted Wavenumber (cm⁻¹)Description
C≡N Stretch~2230 - 2250Stretching of the carbon-nitrogen triple bond in the nitrile group.
C=C/C=N Ring Stretch~1400 - 1600Stretching vibrations within the quinoline aromatic ring system.
C-H Bending~1000 - 1300In-plane bending of aromatic C-H bonds.
C-Cl Stretch~600 - 800Stretching of the carbon-chlorine bond.

Electronic Spectroscopy Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). eurjchem.comnih.gov These calculations provide information about the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax) and their corresponding oscillator strengths. This allows for the interpretation of the UV-Vis spectrum in terms of π→π* and n→π* transitions within the quinoline chromophore and helps to understand the electronic structure of the molecule. eurjchem.com

NMR Chemical Shifts The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach for calculating the nuclear magnetic shielding tensors. eurjchem.com These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental data to confirm the chemical structure and assign specific resonances to each nucleus in the this compound molecule. semanticscholar.org

NucleusAtom PositionAnticipated Chemical Shift Range (ppm)
¹HH-2~8.5 - 9.0
H-3~7.8 - 8.2
H-5~8.0 - 8.4
H-6~7.5 - 7.8
H-8~8.1 - 8.5
¹³CC-2~148 - 152
C-3~125 - 130
C-4~135 - 140
C-4a~145 - 150
C-5~128 - 132
C-6~126 - 130
C-7~136 - 140
C-8~127 - 131
C-8a~147 - 152
C≡N~115 - 120

Theoretical Prediction of Regioselectivity and Acidity (e.g., pKa values)

Regioselectivity Computational models are effective in predicting the site- and regioselectivity of organic reactions. rsc.org For substituted quinolines, DFT calculations can elucidate the most probable sites for nucleophilic or electrophilic attack. By analyzing the distribution of electron density, atomic charges, and frontier molecular orbitals (HOMO and LUMO), one can predict the reactivity of different positions on the ring. For nucleophilic aromatic substitution, the site with the most positive charge and the largest LUMO coefficient is typically favored for attack. mdpi.com Such analyses can predict the relative reactivity of the C-Cl bond and other positions on the this compound ring system towards various reagents. mdpi.com

Acidity (pKa) The acidity or basicity of a molecule, quantified by its pKa value, can be predicted using various computational approaches. peerj.com For a molecule like this compound, the basicity is associated with the lone pair of electrons on the quinoline nitrogen atom. Theoretical methods often use an isodesmic reaction approach, where the free energy of protonation is calculated relative to a reference compound with a known experimental pKa. researchgate.net Semiempirical quantum methods combined with solvation models (like COSMO or SMD) have been shown to provide reasonably accurate pKa predictions for drug-like molecules. peerj.comresearchgate.net

Quantum Chemical Descriptors for Molecular Stability and Reactivity

Conceptual DFT provides a range of chemical descriptors that help in quantifying the global reactivity and stability of a molecule. researchgate.netscirp.org These descriptors are calculated from the energies of the frontier molecular orbitals, HOMO and LUMO.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): Measures the ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): Represents the resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule (ω = χ²/2η).

These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies to correlate a molecule's electronic structure with its biological activity or toxicity. researchgate.net

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOElectron-donating ability
Electron Affinity (A)A ≈ -ELUMOElectron-accepting ability
Chemical Hardness (η)η = (I - A) / 2Resistance to deformation or change; stability
Electronegativity (χ)χ = (I + A) / 2Electron-attracting power
Electrophilicity Index (ω)ω = χ² / (2η)Global electrophilic nature

Electron Density Analysis (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG), Independent Gradient Model (IRI))

Advanced wavefunction analyses provide a deeper understanding of chemical bonding and non-covalent interactions within a molecule. eurjchem.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These topological analyses of electron density are used to visualize regions of high electron localization. nih.gov They provide clear pictures of covalent bonds, lone pairs, and atomic cores. For this compound, ELF and LOL would reveal the electron distribution in the aromatic system, the C-Cl bond, and the highly localized electrons of the C≡N triple bond and the nitrogen lone pair. nih.goveurjchem.com

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analysis: These methods are based on the electron density and its gradient. They are particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, steric repulsion, and hydrogen bonds within a molecule or between molecules. eurjchem.com An RDG vs. electron density plot reveals spikes that correspond to these interactions, which can then be mapped onto the molecular surface to show their location and nature. This analysis can highlight subtle intramolecular interactions that influence the conformation and stability of this compound.

Mechanistic Investigations of Chemical Reactions Involving 7 Chloroquinoline 4 Carbonitrile

Elucidation of Reaction Pathways

The synthetic routes to 7-chloroquinoline-4-carbonitrile and its subsequent reactions involve several key mechanistic pathways. A primary method for its synthesis is through the reaction of a halogenated quinoline (B57606) precursor with a cyanide source. For instance, 7-chloro-4-iodoquinoline (B1588978) can be converted to this compound by treatment with p-toluenesulfonyl cyanide. durham.ac.uk This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the cyanide anion acts as the nucleophile, displacing the iodide at the C4 position of the quinoline ring.

Another significant reaction pathway involves the functionalization of the 7-chloroquinoline (B30040) core through metalation. The use of mixed lithium-magnesium reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allows for regioselective magnesiation at either the C4 or C8 positions of the 7-chloroquinoline scaffold. durham.ac.ukresearchgate.net The resulting organomagnesium intermediate is a versatile synthon that can react with various electrophiles to introduce a wide range of functional groups. durham.ac.uk For example, quenching the magnesiated intermediate with an appropriate electrophile can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. durham.ac.uk

Furthermore, reactions involving the quinoline nitrogen, such as in the Morita-Baylis-Hillman (MBH) reaction, demonstrate another class of mechanistic pathways. In these reactions, a Michael acceptor, which can be derived from a 7-chloroquinoline derivative, reacts with an aldehyde in the presence of a nucleophilic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). scielo.br This process involves the initial nucleophilic addition of the catalyst to the Michael acceptor, followed by the addition of the resulting enolate to the aldehyde, and subsequent elimination of the catalyst to afford the final product. scielo.br

The table below summarizes some of the key reaction pathways involving 7-chloroquinoline derivatives.

Reaction TypeReactantsKey Intermediates/ReagentsProduct Type
Nucleophilic Aromatic Substitution7-Chloro-4-iodoquinoline, p-Toluenesulfoyl cyanideCyanide anionThis compound
Magnesiation7-Chloroquinoline, TMPMgCl·LiClOrganomagnesium intermediateFunctionalized 7-chloroquinolines
Morita-Baylis-Hillman Reaction7-Chloroquinoline-derived acrylate, NitrobenzaldehydeDABCO, Enolate intermediateMorita-Baylis-Hillman adducts
Nucleophilic Substitution4,7-Dichloroquinoline (B193633), p-Aminoacetophenone---1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one

Kinetic Studies and Derivation of Rate Laws

For reactions involving 7-chloroquinoline derivatives, such as the parallel synthesis of a 4-amino-7-chloroquinoline library, the reaction rate can be significantly influenced by factors such as temperature and the concentration of reactants. researchgate.net For instance, heating the reactions to temperatures between 90–150 °C has been shown to drive the reactions to completion, achieving high yields. researchgate.net

The order of a reaction provides insight into its mechanism. A first-order reaction's rate is directly proportional to the concentration of one reactant. photophysics.com A second-order reaction's rate is proportional to the square of a single reactant's concentration or the product of two reactant concentrations. photophysics.com A zero-order reaction's rate is independent of reactant concentrations. pressbooks.pub

The integrated rate laws are used to determine the concentration of reactants at any given time:

First-order: ln[A] = -kt + ln[A]₀ pressbooks.pub

Second-order: 1/[A] = kt + 1/[A]₀ pressbooks.pub

Zero-order: [A] = -kt + [A]₀ pressbooks.pub

By plotting the concentration of a reactant versus time, the order of the reaction can be determined from the linearity of the resulting graph. For a first-order reaction, a plot of ln[A] versus time is linear. For a second-order reaction, a plot of 1/[A] versus time is linear. For a zero-order reaction, a plot of [A] versus time is linear. The rate constant (k) can then be calculated from the slope of the line. pressbooks.pub

Role of Catalysis in Reaction Mechanisms

Catalysis plays a crucial role in many reactions involving 7-chloroquinoline derivatives by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process.

In the synthesis of 7-chloroquinoline derivatives via the Morita-Baylis-Hillman (MBH) reaction, a nucleophilic catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) is essential. scielo.br The mechanism involves the initial addition of DABCO to the activated alkene (Michael acceptor), generating a resonance-stabilized zwitterionic intermediate. This intermediate then acts as a nucleophile, attacking the electrophilic aldehyde. Subsequent proton transfer and elimination of the catalyst yield the final MBH adduct. scielo.br

Phase-transfer catalysis is another important technique employed in the synthesis of related quinoline structures. For example, in the preparation of 7-chloroquinaldine, a phase-transfer catalyst is used in a two-phase solvent system. google.com This catalyst facilitates the transfer of a reactant from one phase to another where the reaction occurs, which can be particularly useful when reactants have different solubilities. The use of a phase-transfer catalyst can reduce side reactions and simplify the purification process. google.com

In the synthesis of 4,7-dichloroquinoline, phosphorus oxychloride is used not only as a chlorinating agent but also acts as a catalyst in the conversion of a hydroxyl group to a chlorine atom. google.com The reaction proceeds through the formation of a chlorophosphate intermediate, which is more susceptible to nucleophilic attack by chloride ions.

The table below highlights the role of different catalysts in reactions involving quinoline derivatives.

ReactionCatalystFunction of Catalyst
Morita-Baylis-Hillman Reaction1,4-Diazabicyclo[2.2.2]octane (DABCO)Acts as a nucleophile to activate the Michael acceptor. scielo.br
Synthesis of 7-ChloroquinaldinePhase-Transfer Catalyst (e.g., alkylphenol polyoxyethylene)Facilitates the transfer of reactants between phases. google.com
Chlorination of 4-hydroxy-7-chloroquinolinePhosphorus oxychlorideActivates the hydroxyl group for nucleophilic substitution. google.com
Synthesis of 4-amino-7-chloroquinoline derivativesSodium borohydride (B1222165) (as a reducing agent)While a reagent, it facilitates a key reduction step in a multi-step synthesis. researchgate.net

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the reaction mechanism and rate by stabilizing or destabilizing reactants, intermediates, and transition states. libretexts.org Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and are particularly effective at stabilizing ions. libretexts.org They can solvate both cations and anions, which can accelerate reactions that proceed through ionic intermediates, such as SN1 reactions. libretexts.org

In the synthesis of 7-chloroquinoline derivatives, the solvent system is a critical parameter. For instance, in the amination of 4,7-dichloroquinoline with p-aminoacetophenone, absolute ethanol (B145695) is used as the solvent under reflux conditions. researchgate.net The polar nature of ethanol can help to dissolve the reactants and stabilize the charged intermediates formed during the nucleophilic aromatic substitution reaction.

In the Morita-Baylis-Hillman reaction of 7-chloroquinoline derivatives, a mixture of t-butanol and water (9:1) is employed as the solvent. scielo.br The protic nature of this solvent system can facilitate the proton transfer steps involved in the mechanism.

The use of a two-phase solvent system, in conjunction with a phase-transfer catalyst, is a key feature in the synthesis of 7-chloroquinaldine. google.com An organic solvent is used to dissolve the m-chloroaniline, while the reaction itself occurs in a dilute acid aqueous solution. google.com The solvent system is designed to keep the reactants separate until the catalyst facilitates their interaction at the interface, thereby controlling the reaction and minimizing side products. google.com

The table below summarizes the solvents used in various reactions involving 7-chloroquinoline and related compounds and their likely role.

ReactionSolvent(s)Solvent TypeProbable Role
Amination of 4,7-dichloroquinolineAbsolute EthanolPolar ProticSolvation of reactants and stabilization of charged intermediates. researchgate.net
Morita-Baylis-Hillman Reactiont-Butanol/Water (9:1)Polar ProticFacilitates proton transfer steps. scielo.br
Synthesis of 7-chloroquinaldineOrganic Solvent / Dilute Acid Aqueous SolutionTwo-Phase SystemSeparates reactants, with reaction occurring at the interface facilitated by a phase-transfer catalyst. google.com
Synthesis of 4-amino-7-chloroquinoline derivativesMethanolPolar ProticSolvation of reactants for reductive amination steps. researchgate.net

Synthetic Applications and Advanced Molecular Design with 7 Chloroquinoline 4 Carbonitrile

Precursor for Diverse Quinoline (B57606) Derivatives

7-Chloroquinoline-4-carbonitrile serves as a versatile starting material for the synthesis of a wide array of quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of biological activities. semanticscholar.orgmdpi.com The presence of the chloro and cyano groups at positions 7 and 4, respectively, allows for selective chemical modifications, making it a valuable building block for creating diverse molecular architectures. mdpi.comdurham.ac.uk

The synthetic utility of this compound stems from the reactivity of its functional groups. The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents. libretexts.org The chlorine atom at the 7-position is amenable to nucleophilic substitution reactions, allowing for the introduction of various substituents. semanticscholar.orgnih.gov

A significant application of this compound is in the preparation of 4-aminoquinoline (B48711) derivatives. These compounds are of particular interest due to their historical and ongoing importance as antimalarial agents. semanticscholar.orgnih.gov For instance, the reaction of 4,7-dichloroquinoline (B193633), a closely related precursor, with various amines yields a range of 4-aminoquinoline derivatives. nih.gov Similarly, this compound can be envisioned as a precursor to analogous structures.

Furthermore, the quinoline core itself can be functionalized at other positions. For example, magnesiation of 7-chloroquinolines, followed by reaction with various electrophiles, has been shown to produce a library of functionalized quinolines. durham.ac.uk This approach allows for the introduction of diverse functional groups at different positions on the quinoline ring, expanding the chemical space accessible from this precursor.

The following table summarizes some examples of quinoline derivatives synthesized from or related to 7-chloroquinoline (B30040) precursors:

Derivative TypeSynthetic ApproachKey Intermediates/ReagentsReference
4-Aminoquinoline DerivativesNucleophilic substitutionAmines, 4,7-dichloroquinoline nih.gov
Functionalized QuinolinesMagnesiation and electrophilic quenchMixed lithium-magnesium reagents, various electrophiles durham.ac.uk
4-Phenoxyquinoline DerivativesNucleophilic aromatic substitutionFunctionalized phenols, 4,7-dichloroquinoline researchgate.net
7-Chloro-(4-thioalkylquinoline) DerivativesNucleophilic substitution with thioalkyl groupsThioalkylating agents, 4,7-dichloroquinoline mdpi.com

Integration into Polyheterocyclic Systems (e.g., Triazoles, Pyrazoles, Thiopyranes)

The reactivity of this compound makes it an excellent scaffold for the construction of more complex polyheterocyclic systems. These fused or linked heterocyclic structures often exhibit enhanced biological activities due to the combination of different pharmacophores.

Triazoles: A prominent application is in the synthesis of quinoline-triazole hybrids. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is frequently employed. future-science.comresearchgate.netmdpi.com In a typical strategy, either the 7-chloroquinoline moiety is converted to an azide (B81097) or an alkyne, which is then reacted with a complementary alkyne or azide-functionalized partner. future-science.commdpi.com For example, 4-azido-7-chloroquinoline can be prepared and subsequently reacted with various terminal alkynes to yield 1,2,3-triazole-linked quinoline derivatives. future-science.commdpi.com These hybrid molecules have shown promise as antimalarial agents. future-science.comresearchgate.net

Pyrazoles: The synthesis of pyrazolo[3,4-b]quinolines, where a pyrazole (B372694) ring is fused to the quinoline core, can be achieved through various synthetic routes. mdpi.com While direct synthesis from this compound is less commonly reported, related quinoline precursors are utilized. For instance, 2-chloro-3-formylquinolines react with hydrazines to form the pyrazolo[3,4-b]quinoline system. mdpi.com The nitrile group of this compound could potentially be converted to a suitable functional group to facilitate such cyclizations. Additionally, pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their biological activities, highlighting the interest in combining pyrazole and other heterocyclic moieties. nih.gov

Thiopyranes: The synthesis of thiopyrano[2,3-c]pyrazole derivatives has been reported through multicomponent reactions, demonstrating the feasibility of constructing fused ring systems containing sulfur. researchgate.net While not directly starting from this compound, these methods showcase strategies for building polyheterocyclic systems that could potentially be adapted.

The following table provides examples of polyheterocyclic systems incorporating a quinoline moiety:

Heterocyclic SystemSynthetic StrategyKey Reagents/IntermediatesReference
Quinoline-Triazole HybridsCopper-catalyzed azide-alkyne cycloaddition (Click Chemistry)4-Azido-7-chloroquinoline, terminal alkynes, CuSO4, sodium ascorbate future-science.comresearchgate.netmdpi.com
Pyrazolo[3,4-b]quinolinesCyclocondensation2-Chloro-3-formylquinolines, hydrazines mdpi.com
Pyrano[2,3-c]pyrazolesMulticomponent reactionAromatic aldehydes, malononitrile, pyrazolin-5-one researchgate.net

Building Block for Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach aims to create new molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action. This compound is an attractive building block for such strategies due to the inherent biological relevance of the 7-chloroquinoline core, particularly in the context of antimalarial and anticancer research. researchgate.netnih.gov

The versatility of the nitrile and chloro groups allows for the covalent linkage of the 7-chloroquinoline scaffold to other biologically active moieties. For example, the 7-chloroquinoline unit has been hybridized with:

Chalcones: Chloroquinoline-chalcone hybrids have been synthesized and evaluated for their antimalarial and anticancer activities. researchgate.net Chalcones themselves are known to possess a wide range of pharmacological properties. researchgate.net

Sulfonamides: Hybrid molecules incorporating both the 7-chloroquinoline and sulfonamide functionalities have been synthesized, often connected via a triazole linker. future-science.com

Thiazoles: 7-Chloroquinoline has been linked to thiazole (B1198619) derivatives to create novel compounds with potential biological applications. researchgate.net

Hydrazones: 7-Chloroquinoline-hydrazone derivatives have been extensively studied and have shown a broad spectrum of biological activities, including anticancer effects. nih.gov

These hybridization strategies have led to the development of novel compounds with promising biological profiles, demonstrating the value of this compound and related structures as platforms for creating new therapeutic agents.

Enabling Synthesis of Architecturally Complex Molecular Scaffolds

The chemical reactivity of this compound provides a foundation for the construction of architecturally complex molecular scaffolds. Its ability to serve as a precursor for diverse functional groups and to participate in various coupling and cyclization reactions allows for the generation of intricate three-dimensional structures.

The synthesis of polyheterocyclic systems, as discussed in section 7.2, is a prime example of building molecular complexity. The fusion or linking of the quinoline ring with other heterocyclic systems like triazoles and pyrazoles leads to molecules with defined spatial arrangements and functionalities. researchgate.netmdpi.com

Furthermore, the ability to selectively functionalize different positions of the quinoline ring opens up possibilities for creating scaffolds with multiple points of diversification. For instance, the combination of nucleophilic substitution at the 4-position and metal-catalyzed cross-coupling reactions at other positions can lead to highly substituted and complex quinoline derivatives. durham.ac.uk

The development of one-pot, multicomponent reactions involving quinoline precursors also contributes to the efficient synthesis of complex molecules. These reactions allow for the rapid assembly of multiple molecular fragments in a single step, leading to the formation of intricate scaffolds that would otherwise require lengthy and laborious synthetic sequences. researchgate.net

In essence, this compound acts as a versatile platform upon which chemists can build, elaborate, and connect various molecular components to generate novel and architecturally complex molecules with potential applications in materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloroquinoline-4-carbonitrile in academic laboratories?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 7-chloroquinoline derivatives can be synthesized via chlorination of hydroxyquinoline precursors using phosphorus oxychloride (POCl₃) under reflux conditions . Solvent selection (e.g., toluene or dichloromethane) and catalyst optimization (e.g., Lewis acids) are critical for yield improvement. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified via recrystallization from ethanol or toluene .

Q. How is this compound purified and characterized in academic research?

  • Methodological Answer : Purification often employs column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol-toluene mixtures . Characterization relies on:

  • FT-IR spectroscopy : To confirm nitrile (C≡N) and chloro (C-Cl) functional groups (peaks ~2200 cm⁻¹ and 600–800 cm⁻¹, respectively) .
  • NMR spectroscopy : ¹H/¹³C NMR to verify quinoline ring substitution patterns and nitrile positioning .
  • Mass spectrometry (MS) : High-resolution MS (+ESI-HRMS) for molecular weight confirmation .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a scaffold for antimalarial and neurotoxin inhibitors. Researchers functionalize the 4-carbonitrile group to synthesize analogs for structure-activity relationship (SAR) studies. For example, substituting the nitrile with amines or alkyl chains can enhance binding to biological targets like botulinum neurotoxin serotype A light chain . In vitro assays (e.g., enzyme inhibition kinetics) are used to evaluate potency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : Optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve chlorination efficiency, while protic solvents (e.g., ethanol) favor cyclization .
  • Temperature control : Reflux conditions (80–110°C) are standard, but microwave-assisted synthesis reduces reaction time .
  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution, but may require post-reaction neutralization .
    Design-of-experiment (DoE) approaches, such as factorial design, help identify optimal parameters .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound analogs?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Variable temperature NMR : To detect dynamic processes (e.g., rotational barriers) .
  • X-ray crystallography : Definitive structural confirmation, as demonstrated for related quinoline-carbonitrile hybrids .
  • 2D NMR (COSY, HSQC) : To assign ambiguous proton-carbon correlations .

Q. What methodologies are used to study the pharmacological targets of this compound derivatives?

  • Methodological Answer : Target identification involves:

  • Molecular docking : Computational screening against protein databases (e.g., PDB) to predict binding sites .
  • Surface plasmon resonance (SPR) : Quantify binding affinity to targets like Plasmodium falciparum enzymes .
  • Gene knockout studies : CRISPR/Cas9-mediated gene silencing to validate target relevance in cellular models .

Notes

  • Contradictions in Evidence : Industrial synthesis methods (e.g., POCl₃ chlorination ) may conflict with academic protocols prioritizing milder conditions. Researchers should validate scalability.
  • Advanced Structural Analysis : Single-crystal X-ray diffraction remains the gold standard for resolving ambiguous stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.